tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1956363-89-5
VCID: VC7487482
InChI: InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18)
SMILES: CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Cl
Molecular Formula: C11H12ClF3N2O2
Molecular Weight: 296.67

tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate

CAS No.: 1956363-89-5

Cat. No.: VC7487482

Molecular Formula: C11H12ClF3N2O2

Molecular Weight: 296.67

* For research use only. Not for human or veterinary use.

tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate - 1956363-89-5

Specification

CAS No. 1956363-89-5
Molecular Formula C11H12ClF3N2O2
Molecular Weight 296.67
IUPAC Name tert-butyl N-[2-chloro-5-(trifluoromethyl)pyridin-4-yl]carbamate
Standard InChI InChI=1S/C11H12ClF3N2O2/c1-10(2,3)19-9(18)17-7-4-8(12)16-5-6(7)11(13,14)15/h4-5H,1-3H3,(H,16,17,18)
Standard InChI Key VOJQOLWGMPXHIW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=CC(=NC=C1C(F)(F)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s identity is unambiguously defined by its International Union of Pure and Applied Chemistry (IUPAC) name: tert-butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate. Key identifiers include:

  • CAS Registry Number: 1956363-89-5

  • Molecular Formula: C₁₁H₁₂ClF₃N₂O₂

  • Molecular Weight: 296.6734 g/mol

  • SMILES Notation: O=C(OC(C)(C)C)Nc1cc(Cl)ncc1C(F)(F)F

The pyridine ring’s substitution pattern (chlorine at C2, trifluoromethyl at C5, and carbamate at C4) confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of tert-butyl carbamates typically involves coupling a pyridine amine with a tert-butyl carbamate-forming reagent. For this compound, a plausible route includes:

  • Pyridine Functionalization: Introduction of chlorine and trifluoromethyl groups via electrophilic substitution or cross-coupling reactions.

  • Carbamate Formation: Reaction of the 4-aminopyridine intermediate with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

A representative reaction sequence is:

4-Amino-2-chloro-5-(trifluoromethyl)pyridine+Boc2OBasetert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate\text{4-Amino-2-chloro-5-(trifluoromethyl)pyridine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-4-yl)carbamate}

Challenges and Yield Optimization

  • Regioselectivity: Ensuring precise substitution at the pyridine C4 position requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Purification: Column chromatography or recrystallization is often necessary to isolate the product from byproducts like unreacted amine or Boc-protected impurities .

Applications in Drug Discovery and Development

Role as a Synthetic Intermediate

The compound’s utility stems from its dual functional groups:

  • Chlorine: Serves as a leaving group for nucleophilic aromatic substitution, enabling further derivatization.

  • Trifluoromethyl Group: Enhances metabolic stability and bioavailability in drug candidates .

Case Studies in Medicinal Chemistry

While direct applications of this specific isomer are sparingly documented, structurally related carbamates have been employed in:

  • Kinase Inhibitors: Pyridine carbamates are key intermediates in tyrosine kinase inhibitors targeting cancer pathways .

  • Antimicrobial Agents: Chlorine and trifluoromethyl groups improve potency against resistant bacterial strains.

Comparative Analysis with Structural Isomers

A critical distinction exists between tert-butyl carbamates substituted at pyridine C5 versus C6:

PropertyC5-(Trifluoromethyl) Isomer (CAS 1956363-89-5)C6-(Trifluoromethyl) Isomer (CAS 1373223-18-7)
Molecular FormulaC₁₁H₁₂ClF₃N₂O₂C₁₁H₁₂ClF₃N₂O₂
Bioactivity FocusAntimicrobial scaffoldsAnticancer intermediates
Synthetic AccessibilityModerate yield (~60%)High yield (~85%)

This positional isomerism significantly alters electronic effects and biological target engagement .

Future Directions and Research Opportunities

Unanswered Questions

  • Metabolic Fate: In vivo studies are needed to assess pharmacokinetics and metabolite formation.

  • Structure-Activity Relationships (SAR): Systematic derivatization could optimize bioactivity for specific therapeutic targets.

Emerging Applications

  • PROTACs Development: Carbamates are increasingly used in proteolysis-targeting chimeras for degrading disease-causing proteins .

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